N-(1-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide: is a synthetic organic compound that belongs to the benzimidazole class of compounds. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Attachment of the butyl chain: The 4-(4-chloro-3-methylphenoxy)butyl group is introduced through a nucleophilic substitution reaction.
Coupling with the furylcarboxamide: The final step involves coupling the benzimidazole derivative with 2-furylcarboxamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and inflammatory diseases.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This makes them effective against rapidly dividing cells, such as cancer cells and parasites .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum pharmacological activities.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Albendazole: Another anthelmintic with a similar mechanism of action.
Uniqueness
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide: is unique due to its specific structural modifications, which may confer enhanced biological activity or selectivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-17-16-19(11-12-20(17)26)31-14-6-5-13-29-22-9-4-3-8-21(22)28-24(29)18(2)27-25(30)23-10-7-15-32-23/h3-4,7-12,15-16,18H,5-6,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLPVSATHIVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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